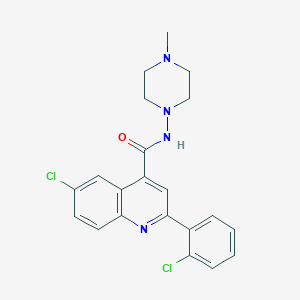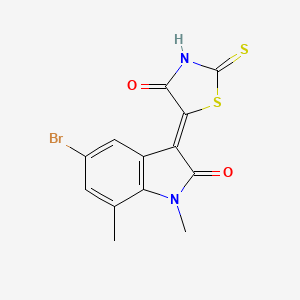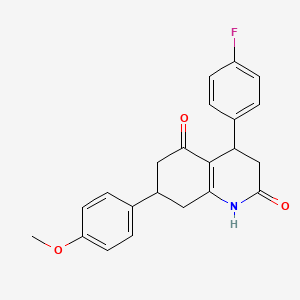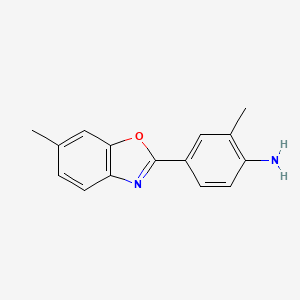![molecular formula C24H24N2O5S B4627771 methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)
methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of sulfonyl derivatives and the utilization of specific reagents and conditions to achieve the desired molecular structure. For instance, the synthesis of similar sulfonamide derivatives has been described through procedures that might include reactions like diazotization, Sandmeyer reaction, esterification, and condensation steps, depending on the complexity of the target compound (Yang Jian-she, 2009).
Molecular Structure Analysis
Molecular structure analysis using experimental and theoretical approaches, such as Density Functional Theory (DFT), helps in understanding the electronic delocalization within the molecule. These analyses reveal the molecule's stability and reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other global chemical reactivity descriptors (V. Vetrivelan, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups, leading to specific reactions under various conditions. For example, the presence of a sulfonyl group can facilitate cyclization reactions in the presence of bases, producing specific anilides regardless of the base strength used (I. Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014).
Physical Properties Analysis
The physical properties, such as crystalline structure and intermolecular interactions, are key to understanding the material's stability and potential applications. Studies on related compounds have shown that intermolecular hydrogen bonds can form supramolecular networks, influencing the compound's solubility and melting point (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2016).
Chemical Properties Analysis
The reactivity and stability of compounds like "methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate" can be predicted through their global chemical reactivity descriptors. These include chemical hardness, electronic chemical potential, and electrophilicity, which are calculated using DFT methods to predict their behavior in chemical reactions (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclization Processes : Ukrainets et al. (2014) studied a related compound, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, which cyclized in the presence of bases to give 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Process Optimization : Xu et al. (2018) described the synthesis of a similar compound, methyl 2-methoxy-5-aminosulfonyl benzoate, from salicylic acid, highlighting process optimization steps like etherification and sulfonyl chloride reactions (Xu, Guo, Li, & Liu, 2018).
Biological Activities
- Antimicrobial Activity : Ghorab et al. (2017) synthesized compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)- N -(substituted)benzenesulfonamide, showing significant antimicrobial activity against various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Material Science and Engineering
- Electronic Structure and Biological Activities : Vetrivelan (2019) investigated methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate, studying its molecular structure, vibrational analysis, and antimicrobial activity, confirming its properties through experimental and computational approaches (Vetrivelan, 2019).
Environmental Impact
- Ground Water and Stream Quality : Neary and Michael (1989) studied Sulfometuron methyl, a derivative related to your compound, and its effects on ground water and stream quality, showing limited environmental impact following application (Neary & Michael, 1989).
Wirkmechanismus
Target of Action
The primary target of Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .
Result of Action
MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice . It exhibits little efficacy against wnt-independent tumor growth .
Action Environment
The action of MSAB can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of DMSO can enhance the solubility of MSAB, potentially influencing its bioavailability and efficacy
Biochemische Analyse
Biochemical Properties
Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate interacts with the Wnt/β-catenin pathway, a crucial signaling pathway in cellular processes . It binds to β-catenin, a protein that plays a key role in the regulation of gene expression, cell behavior, and tissue regeneration .
Cellular Effects
This compound has been shown to selectively decrease cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It suppresses the Wnt3a-induced TOP-Luc activation and increases of active β-catenin levels in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to β-catenin, promoting its degradation . This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting Wnt/β-catenin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce degradation of β-catenin in a proteasome-dependent manner . This effect is observed over a period of 16 hours, indicating the temporal dynamics of this compound’s action .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth of Wnt-dependent cancer cells . The effects vary with different dosages, with significant tumor growth inhibition observed at dosages of 10-20 mg/kg .
Metabolic Pathways
Its interaction with the Wnt/β-catenin pathway suggests it may influence metabolic flux or metabolite levels associated with this pathway .
Subcellular Localization
Given its interaction with β-catenin, it is likely to be found in locations where β-catenin is present, such as the cytoplasm and nucleus
Eigenschaften
IUPAC Name |
methyl 2-[3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-17-7-12-19(13-8-17)26-32(29,30)20-14-9-18(10-15-20)11-16-23(27)25-22-6-4-3-5-21(22)24(28)31-2/h3-10,12-15,26H,11,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFKYRGXNKLOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)

![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)


![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)
![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)